molecular formula C18H16O5 B2596583 5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one CAS No. 5065-01-0

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No. B2596583
CAS RN: 5065-01-0
M. Wt: 312.321
InChI Key: YOYXYUPUMLMWOR-UHFFFAOYSA-N
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Description

“5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one” is a type of flavonoid . Flavonoids are a diverse group of phytonutrients (plant chemicals) found in almost all fruits and vegetables. They are known for their beneficial effects on health due to their antioxidant properties .


Molecular Structure Analysis

The molecular structure of flavonoids typically includes a 15-carbon skeleton, which consists of two phenyl rings (A and B) and a heterocyclic ring © . This carbon structure can be abbreviated C6-C3-C6 .


Chemical Reactions Analysis

The chemical reactions of flavonoids can vary widely depending on their specific structure. They can undergo reactions such as methylation, glycosylation, and sulfation .


Physical And Chemical Properties Analysis

Flavonoids are generally characterized by low toxicity and good radical scavenging activity. They are also known for their anti-inflammatory, anti-cancer, and anti-viral properties .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Effects

5,7-Dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one, found in Belamcanda chinensis, exhibits antimicrobial and anti-inflammatory properties. The structure of the compound facilitates the formation of inter- and intramolecular hydrogen bonds, contributing to its biological activity (Liu, Ma, Gao, & Wu, 2008).

Phototransformation and Synthetic Potential

The compound undergoes phototransformation to yield exotic tetracyclic scaffolds with potential synthetic and therapeutic applications. This process is regulated by regioselective photocyclisation, highlighting its chemical versatility (Khanna, Dalal, Kumar, & Kamboj, 2015).

Structural Modification and Biological Activity

Modified derivatives of this compound, such as 7a-O-Methyl­deguelol, exhibit a three-dimensional network formation in their crystal structures, potentially influencing biological interactions and activities (Chantrapromma et al., 2005).

Crown Ether Derivatives and Complexation Studies

The compound's derivatives have been utilized to synthesize novel chromenone crown ethers, engaging in complexation studies with metal ions. These studies are essential for understanding the compound's potential in catalysis and coordination chemistry (Gündüz et al., 2006).

Antimicrobial Activity and Molecular Modeling

Derivatives of this compound have demonstrated significant antimicrobial activity. Molecular modeling has been employed to understand their interaction with bacterial proteins, offering insights into their mechanism of action (Mandala et al., 2013).

Flavonoid Isolation and Characterization

The compound is closely related to flavones isolated from natural sources, like Ainsliaea henryi, contributing to the understanding of flavonoids' chemical diversity and biological roles (Xiong, Wu, Chen, & Chen, 2009).

Future Directions

Flavonoids have been the subject of numerous studies due to their potential health benefits. Future research may focus on their potential use in the treatment of various diseases .

properties

IUPAC Name

5,7-dimethoxy-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-11-8-15(22-3)17-16(9-11)23-10-13(18(17)19)12-6-4-5-7-14(12)21-2/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYXYUPUMLMWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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